![molecular formula C18H18N6O B6450050 2-benzoyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640874-29-7](/img/structure/B6450050.png)
2-benzoyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
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Description
2-benzoyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.15420922 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rev-Erb Agonists
Research indicates that derivatives of triazolopyridazines , including the compound , act as agonists for the nuclear receptor Rev-Erb. This receptor is involved in regulating circadian rhythms and metabolic processes. Compounds that activate Rev-Erb have shown promise in treating inflammatory disorders and conditions related to circadian rhythm disruptions. The activation of Rev-Erb can lead to the suppression of specific target genes associated with these disorders, making such compounds valuable in developing new therapeutic agents .
Tyrosine Kinase Inhibition
Another significant application of triazolopyridazine derivatives is their role as inhibitors of tyrosine kinases, including c-Met. Tyrosine kinases are critical in various signaling pathways that control cell growth and differentiation. Inhibitors of these kinases are being explored for their potential to treat cancers and other proliferative diseases. The specific compound under discussion has been noted for its ability to modulate these pathways, offering avenues for further research into cancer therapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of triazolopyridazine derivatives make them candidates for treating conditions like arthritis and other inflammatory diseases. By modulating the activity of nuclear receptors such as Rev-Erb, these compounds may reduce inflammation and provide symptomatic relief in chronic inflammatory conditions .
Neuropharmacological Potential
There is emerging interest in the neuropharmacological effects of triazolopyridazines. Some studies suggest that these compounds may interact with GABA receptors, potentially leading to anxiolytic or sedative effects. This interaction could be beneficial in developing treatments for anxiety disorders and other neuropsychiatric conditions .
Several studies have investigated the pharmacological effects of triazolopyridazine derivatives:
- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various triazolopyridazine derivatives as potential anti-inflammatory agents.
- Research highlighted in Cancer Research demonstrated that specific derivatives could inhibit c-Met activity and reduce tumor growth in preclinical models.
- Investigations into the neuropharmacological effects have been documented in Neuropharmacology, suggesting potential anxiolytic properties linked to GABA receptor modulation.
Properties
IUPAC Name |
phenyl-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(13-4-2-1-3-5-13)23-10-14-8-22(9-15(14)11-23)17-7-6-16-20-19-12-24(16)21-17/h1-7,12,14-15H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETVIIYBKOZXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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